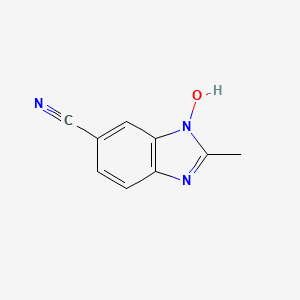

1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-6-11-8-3-2-7(5-10)4-9(8)12(6)13/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZWHSVVIOTYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1O)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Precursor Synthesis and Optimization

The construction of the 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile scaffold necessitates the synthesis of appropriately functionalized precursors. Key starting materials include a substituted benzene (B151609) ring bearing amino, hydroxy, and cyano groups, which will ultimately form the benzimidazole (B57391) core.

Synthesis of Benzimidazole Ring System Precursors

A crucial precursor for the benzimidazole ring system is a substituted o-phenylenediamine (B120857) derivative. In the context of the target molecule, a plausible key intermediate is 4-amino-3-hydroxybenzonitrile (B1279274) . The synthesis of this precursor has been described in patent literature and typically involves a multi-step sequence.

Another potential precursor is 4-amino-3-(hydroxyamino)benzonitrile . This N-hydroxylated diamine derivative could directly lead to the formation of the 1-hydroxybenzimidazole (B8796915) ring upon cyclization. The synthesis of such N-hydroxy-diamino compounds can be challenging due to their potential instability. A common approach involves the selective reduction of a dinitro compound or a nitro-amino compound under controlled conditions.

Introduction of Hydroxy and Carbonitrile Functionalities

The introduction of the hydroxyl (-OH) and carbonitrile (-CN) groups onto the benzene ring is a critical aspect of the precursor synthesis. The cyano group can be introduced via several methods, including the Sandmeyer reaction of a corresponding aniline (B41778) or through nucleophilic substitution of a suitable leaving group, such as a halogen, with a cyanide salt.

The hydroxyl group can be present in the initial starting material or introduced at a later stage. For example, a methoxy (B1213986) group can be used as a protected form of the hydroxyl group, which can be deprotected at a suitable point in the synthesis.

Classical Synthetic Routes to this compound

Classical methods for the synthesis of benzimidazoles often involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To obtain the 1-hydroxy functionality, a reductive cyclization of a substituted o-nitroaniline is a more direct approach.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis for this compound is outlined below:

Route A: From 4-Amino-3-hydroxybenzonitrile

N-Acetylation: The 4-amino-3-hydroxybenzonitrile is first N-acetylated at the amino group using acetic anhydride (B1165640) or acetyl chloride.

Oxidative Cyclization: The resulting acetamide (B32628) undergoes an oxidative cyclization to form the benzimidazole ring. However, this route would likely lead to the N-H benzimidazole, which would then require a separate step for the introduction of the 1-hydroxy group, a process that can be challenging and may result in a mixture of products.

Route B: Reductive Cyclization from a Nitro Precursor

A more direct and likely more efficient pathway involves the reductive cyclization of a suitably substituted o-nitroaniline.

Starting Material: A potential starting material for this route is 4-cyano-2-nitroaniline .

Reductive Cyclization: This precursor can be reacted with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium dithionite (B78146) (Na2S2O4). organic-chemistry.org This one-pot reaction involves the reduction of the nitro group to a hydroxylamine (B1172632) or an amine, which then condenses with acetaldehyde and cyclizes to form the this compound. organic-chemistry.orgresearchgate.net

The plausible reaction is depicted below:

A proposed reaction scheme for the synthesis of this compound via reductive cyclization.

Yield Optimization and Reaction Condition Analysis

The yield of the final product is highly dependent on the optimization of the reaction conditions for each step.

For the reductive cyclization (Route B), several factors can be optimized:

| Parameter | Conditions to be Optimized | Expected Outcome |

| Reducing Agent | Type (e.g., Na2S2O4, SnCl2, catalytic hydrogenation), Stoichiometry | Efficient and selective reduction of the nitro group to the desired intermediate (hydroxylamine or amine) without over-reduction. |

| Solvent | Polarity (e.g., ethanol, methanol, aqueous mixtures) | Proper solubility of reactants and facilitation of the reaction. |

| Temperature | Range (e.g., room temperature to reflux) | Balancing reaction rate with the stability of intermediates and the final product. |

| pH | Acidic, neutral, or basic conditions | Influencing the reactivity of the reactants and the stability of the product. |

| Reaction Time | Monitoring by TLC or HPLC | Ensuring complete conversion of the starting material while minimizing side product formation. |

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives. nih.gov This technique could be applied to the reductive cyclization step to enhance its efficiency. nih.govresearchgate.net

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including benzimidazoles.

Green Solvents and Catalysts: The use of green solvents like water or ionic liquids, and heterogeneous catalysts that can be easily recovered and reused, are key aspects of sustainable synthesis. For the synthesis of benzimidazoles, various metal-organic frameworks (MOFs) and nanoparticle-based catalysts have been explored to improve reaction efficiency and recyclability. nih.govnih.gov

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical reducing agents. The reductive cyclization of o-nitroanilines to form benzimidazoles can be achieved electrochemically, avoiding the use of stoichiometric amounts of chemical reductants and minimizing waste generation. rsc.orgelsevierpure.com This approach could be particularly beneficial for the synthesis of this compound from a nitro precursor.

Flow Chemistry: Continuous flow synthesis is another emerging technology that can offer improved safety, scalability, and control over reaction parameters compared to batch processes. The synthesis of benzimidazole derivatives has been successfully demonstrated in flow reactors, which could be adapted for the production of the target molecule.

By exploring these emerging and sustainable approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are integral to the modern synthesis of heterocyclic compounds like benzimidazoles, aiming to reduce the environmental impact of chemical processes. eprajournals.comchemmethod.com For the synthesis of this compound, several green strategies can be employed.

One prominent approach is the use of solvent-free reaction conditions . eprajournals.comnih.gov This method not only minimizes the use of hazardous organic solvents but can also lead to shorter reaction times and higher yields. sphinxsai.com Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times and increased product yields for benzimidazole derivatives. organic-chemistry.org The use of renewable feedstocks, such as biomass-derived reagents, is another cornerstone of green chemistry that can be explored for this synthesis. eprajournals.com Furthermore, employing water as a solvent, where feasible, offers a benign and economical alternative to traditional organic solvents. sphinxsai.com

Key Green Chemistry Approaches:

| Principle | Application in Synthesis | Potential Advantages |

| Solvent-Free Reactions | Conducting the condensation reaction by grinding the reactants together, possibly with a solid catalyst. nih.gov | Reduced solvent waste, potentially faster reaction rates, and easier product isolation. |

| Microwave Irradiation | Utilizing microwave energy to accelerate the cyclocondensation step. | Significant reduction in reaction time, increased yields, and often cleaner reactions. |

| Green Solvents | Employing water or bio-based solvents like ethanol. | Reduced toxicity and environmental impact compared to traditional chlorinated or aprotic polar solvents. |

| Renewable Feedstocks | Investigating the use of starting materials derived from biomass. eprajournals.com | Increased sustainability and reduced reliance on petrochemicals. |

Catalytic Methodologies for Enhanced Synthesis

The synthesis of benzimidazoles is often facilitated by catalysts to improve reaction rates and yields. enpress-publisher.com A variety of catalytic systems can be applied to the synthesis of this compound.

Lewis acids such as zinc chloride, indium(III) chloride, and various metal triflates have been shown to be effective catalysts for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com The use of heterogeneous catalysts, such as zeolites, silica-supported acids, or polymer-bound catalysts, offers the advantage of easy separation and recyclability, aligning with green chemistry principles. omicsonline.org Nanoparticle-based catalysts, for instance, titanium dioxide or zinc oxide nanoparticles, have also demonstrated high efficiency in benzimidazole synthesis under solvent-free conditions. nih.gov

Commonly Used Catalysts for Benzimidazole Synthesis:

| Catalyst Type | Examples | Key Features |

| Lewis Acids | ZnCl₂, InCl₃, Sc(OTf)₃ | Mild reaction conditions, high yields. |

| Brønsted Acids | p-Toluenesulfonic acid | Effective for cyclization, readily available. |

| Heterogeneous Catalysts | Zeolites, Amberlyst-15 omicsonline.org | Recyclable, easy to separate from the reaction mixture, suitable for flow chemistry. omicsonline.org |

| Nanoparticle Catalysts | TiO₂, ZnO nih.gov | High surface area leading to high catalytic activity, often usable in solvent-free conditions. |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages for the synthesis of active pharmaceutical ingredients and their intermediates, including improved safety, scalability, and process control. omicsonline.orgacs.org The synthesis of this compound is amenable to a continuous flow process.

In a typical flow setup, solutions of the starting materials (e.g., the substituted o-phenylenediamine and acetic acid) would be pumped through a heated reactor column packed with a heterogeneous acid catalyst, such as a sulfonated polystyrene resin (e.g., Amberlyst-15). omicsonline.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high yields and purity of the product. omicsonline.org The integration of in-line purification methods can further streamline the manufacturing process. The use of micromixing reactors can dramatically reduce reaction times, in some cases from hours to seconds, by ensuring efficient mixing of reagents. acs.orgresearchgate.net

Purification and Isolation Strategies for this compound

The purification of the target compound is crucial to obtain a high-purity product suitable for further applications. Standard techniques for the purification of benzimidazole derivatives are applicable here.

Chromatographic Techniques for High Purity Acquisition

Column chromatography is a widely used method for the purification of benzimidazole derivatives. nih.govrsc.org Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities or unreacted starting materials. nih.govgoogle.com Thin-layer chromatography (TLC) is used to monitor the progress of the purification. ijpsm.com

Crystallization and Recrystallization Protocols

Crystallization is an effective method for obtaining highly pure crystalline solids. ijcrt.org The crude this compound can be purified by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. Common solvents for the recrystallization of benzimidazole derivatives include ethanol, methanol, water, or mixtures thereof. ijcrt.orgnih.gov The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly, which facilitates the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic methodology depends on several factors, including yield, reaction time, cost, safety, and scalability.

| Methodology | Synthetic Efficiency | Scalability |

| Conventional Batch Synthesis | Moderate to good yields, but often requires long reaction times and harsh conditions. | Can be challenging to scale up due to heat transfer and mixing issues. |

| Green Chemistry Approaches | Often high yields and shorter reaction times, especially with microwave assistance. organic-chemistry.org | Generally scalable, with solvent-free methods offering advantages in reducing waste at larger scales. |

| Catalytic Methods | High to excellent yields with low catalyst loading. Heterogeneous catalysts improve sustainability. | Highly scalable, especially with recoverable and reusable catalysts. |

| Flow Chemistry | Excellent yields and purity due to precise process control. omicsonline.org | Inherently scalable by extending the operation time or using larger reactors. Offers enhanced safety for exothermic reactions. acs.org |

Chemical Reactivity and Derivatization of 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Reactivity at the Hydroxy Group

The presence of a hydroxyl group directly attached to a nitrogen atom within the benzimidazole (B57391) ring system confers unique reactivity to this moiety. This N-hydroxy group can participate in several key reactions, including etherification, esterification, oxidation, and reduction, and it plays a significant role in the formation of intermolecular hydrogen bonds.

The N-hydroxy group of 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile can undergo etherification to form N-alkoxy derivatives. This reaction typically proceeds via nucleophilic attack of the hydroxyl group on an alkyl halide or another suitable electrophile in the presence of a base. The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

Similarly, esterification can be achieved by reacting the N-hydroxy group with acylating agents such as acyl chlorides or acid anhydrides. This reaction also generally requires a base to facilitate the formation of the ester linkage. These reactions are analogous to those of other N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), which are readily acylated and alkylated under basic conditions.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | 1-Methoxy-2-methyl-1H-benzimidazole-6-carbonitrile |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | 1-Acetoxy-2-methyl-1H-benzimidazole-6-carbonitrile |

The N-hydroxy group of benzimidazole derivatives can be oxidized to generate a persistent N-oxyl radical. rsc.orgscispace.com This transformation is a key step in the catalytic use of N-hydroxy compounds in various oxidation reactions. rsc.org The resulting N-oxyl radical of this compound would be a reactive species capable of participating in hydrogen atom abstraction or other radical-mediated processes.

Conversely, the N-hydroxy group can be reduced to the corresponding N-H benzimidazole. This reduction would remove the oxygen atom from the imidazole (B134444) ring, yielding 2-methyl-1H-benzimidazole-6-carbonitrile.

Table 2: Oxidation and Reduction of the N-Hydroxy Group

| Reaction Type | Typical Reagent/Condition | Product |

|---|---|---|

| Oxidation | Oxidizing Agent (e.g., Selectfluor) | 2-Methyl-6-carbonitrile-benzimidazol-1-oxyl radical |

| Reduction | Reducing Agent (e.g., H₂/Pd) | 2-Methyl-1H-benzimidazole-6-carbonitrile |

The N-hydroxy group is a potent hydrogen bond donor, and the nitrogen atoms within the benzimidazole ring can act as hydrogen bond acceptors. This allows this compound to form strong intermolecular hydrogen bonds, influencing its physical properties such as melting point and solubility. In the solid state, these interactions can lead to the formation of extended supramolecular structures, such as chains or dimers. nih.gov The presence of the carbonitrile group can also influence the crystal packing through dipole-dipole interactions or weaker C-H···N hydrogen bonds.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the 6-position of the benzimidazole ring is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids and amines.

The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the carboxylate salt, which must then be acidified in a separate step to afford the free carboxylic acid. The resulting 1-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid can then be converted to other carboxylic acid derivatives, such as esters or amides, through standard synthetic methods.

Table 3: Hydrolysis of the Carbonitrile Group

| Condition | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | 1-Hydroxy-2-methyl-1H-benzimidazole-6-carboxamide | 1-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid |

| Basic (1. NaOH, H₂O, heat; 2. H₃O⁺) | Sodium 1-hydroxy-2-methyl-1H-benzimidazole-6-carboxylate | 1-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid |

The carbonitrile group can be reduced to a primary amine, specifically an aminomethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Reduction with LiAlH₄ is a powerful method that provides the primary amine after an aqueous workup.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for reducing nitriles to amines. This method is often preferred for its milder reaction conditions when other reducible functional groups are present in the molecule. The product of this reduction would be (1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)methanamine.

Table 4: Reduction of the Carbonitrile Group

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF; 2. H₂O workup | (1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Metal catalyst (e.g., Pd/C), Solvent (e.g., ethanol) | (1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)methanamine |

[3+2] Cycloaddition Reactions with Nitrile functionality

The nitrile group at the 6-position of the benzimidazole ring is a potential dienophile for [3+2] cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. These reactions typically involve 1,3-dipoles such as azides, nitrile oxides, and nitrones.

While no specific studies on [3+2] cycloaddition reactions with this compound have been reported, the general reactivity of aryl nitriles suggests that this compound could participate in such transformations. For instance, the reaction with an azide (B81097) (R-N₃) could potentially yield a tetrazole ring fused to the benzimidazole core. Similarly, cycloaddition with a nitrile oxide (R-CNO) could afford an oxadiazole moiety.

The feasibility and regioselectivity of these reactions would be influenced by the electronic properties of the benzimidazole system. The electron-withdrawing nature of the nitrile group and the electronic effects of the N-hydroxy and methyl substituents would play a crucial role in the reaction kinetics and the orientation of the dipole addition. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide insights into the favorability of different cycloaddition pathways. nih.govnih.gov

Table 1: Potential [3+2] Cycloaddition Reactions of the Nitrile Group (Illustrative examples based on general nitrile chemistry, as specific data for the target compound is unavailable)

| 1,3-Dipole | Reagent Example | Potential Product |

| Azide | Sodium Azide | 5-(1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)tetrazole |

| Nitrile Oxide | Benzonitrile Oxide | 3-Phenyl-5-(1-hydroxy-2-methyl-1H-benzimidazol-6-yl)-1,2,4-oxadiazole |

| Nitrone | N-methyl-C-phenylnitrone | 2-Methyl-4-phenyl-5-(1-hydroxy-2-methyl-1H-benzimidazol-6-yl)-1,2,4-oxadiazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Core

The benzene (B151609) ring of the benzimidazole core is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzimidazole ring is governed by the directing effects of the existing substituents. The imidazole portion of the benzimidazole ring is generally considered electron-rich and activating. However, in the case of this compound, the situation is more complex due to the presence of multiple substituents with competing electronic effects.

N-Hydroxy group: The N-oxide moiety can act as both an electron-donating and electron-withdrawing group depending on the reaction conditions. In acidic media, the protonated N-oxide is strongly deactivating.

2-Methyl group: This is an electron-donating group and tends to direct incoming electrophiles to the ortho and para positions relative to itself (positions 4 and 7).

6-Carbonitrile group: This is a strong electron-withdrawing group and a meta-director.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at positions activated by the electron-withdrawing nitrile group. The presence of the N-oxide functionality can also facilitate nucleophilic attack on the benzene ring. rsc.orgrsc.orgnih.gov

Table 2: Predicted Regioselectivity of Aromatic Substitution (Predictions based on general principles of substituent effects, as specific experimental data is unavailable)

| Reaction Type | Reagent Example | Predicted Major Product Position(s) | Rationale |

| Nitration (EAS) | HNO₃/H₂SO₄ | 4 or 7 | Directing effect of the methyl group, though overall reactivity is low due to the nitrile group. |

| Halogenation (EAS) | Br₂/FeBr₃ | 4 or 7 | Similar to nitration, the methyl group directs the substitution. |

| Amination (SNAr) | NaNH₂ | 5 or 7 | Activation by the electron-withdrawing nitrile group at position 6. |

The mechanisms of these substitution reactions would follow established pathways for aromatic compounds. Electrophilic substitution would proceed via the formation of a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate at different positions on the ring determines the regiochemical outcome.

For nucleophilic aromatic substitution, the reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The ability of the benzimidazole ring and the substituents to stabilize this negative charge is crucial for the reaction to occur. nih.gov

N-Oxidation and N-Hydroxylation Chemistry of Benzimidazoles Bearing Hydroxy Functionality

The presence of the 1-hydroxy group makes this compound a benzimidazole N-oxide derivative. Further oxidation at the second nitrogen atom (N-3) to form a di-N-oxide is a potential reaction. However, the existing electron-withdrawing nitrile group might render the second nitrogen less susceptible to oxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. researchgate.net The resulting 1,3-dihydroxybenzimidazolium species would be highly reactive.

The N-hydroxy group itself can participate in reactions. It can be O-alkylated or O-acylated. These reactions would modify the electronic properties and steric environment of the molecule, potentially influencing subsequent reactions on the benzimidazole core. researchgate.net

Functionalization of the Methyl Group

The methyl group at the 2-position of the benzimidazole ring offers another site for derivatization. This methyl group is activated by the adjacent nitrogen atoms and can be deprotonated with a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles.

For example, condensation with aldehydes can lead to the formation of styryl derivatives. Alkylation with alkyl halides is also a possibility. Such functionalization allows for the extension of the molecular framework and the introduction of new functionalities. banglajol.inforesearchgate.net

Table 3: Potential Reactions for Functionalization of the 2-Methyl Group (Based on the known reactivity of 2-methylbenzimidazoles, as specific data for the target compound is unavailable)

| Reagent | Reaction Type | Potential Product |

| Benzaldehyde | Aldol Condensation | 1-Hydroxy-2-(2-phenylethenyl)-1H-benzimidazole-6-carbonitrile |

| Methyl Iodide | Alkylation | 2-Ethyl-1-hydroxy-1H-benzimidazole-6-carbonitrile |

| N-Bromosuccinimide | Radical Halogenation | 2-(Bromomethyl)-1-hydroxy-1H-benzimidazole-6-carbonitrile |

Exploration of Photochemical Reactivity

Benzimidazole N-oxides are known to exhibit interesting photochemical reactivity. rsc.orgrsc.org Upon irradiation with UV light, they can undergo rearrangement reactions. One common pathway involves the migration of the oxygen atom from the nitrogen to an adjacent carbon atom, often leading to the formation of benzimidazolone derivatives.

The specific photochemical behavior of this compound would depend on the solvent and the wavelength of light used. The presence of the nitrile and methyl groups could influence the course of the photoreaction, potentially leading to different rearrangement products or fragmentation pathways. The study of its photochemical reactivity could open up new avenues for the synthesis of novel heterocyclic systems.

Based on a thorough search of available scientific literature and spectral databases, detailed experimental data for the specific compound This compound is not publicly available at this time. While information exists for related benzimidazole structures, the specific and comprehensive spectroscopic and crystallographic findings required to generate the requested article—including 1D/2D NMR, single-crystal X-ray diffraction, and vibrational spectroscopy data—could not be located for this particular molecule.

Therefore, it is not possible to provide an article that meets the stringent requirements for detailed, scientifically accurate research findings focused solely on "this compound" as per the provided outline. The creation of such an article would necessitate access to primary research data that has not been published or is not indexed in the searched repositories.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile is expected to display a series of characteristic absorption bands corresponding to the stretching and bending modes of its specific functional groups.

The most prominent features would include a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. The N-hydroxy group gives rise to a broad O-H stretching band, generally found between 3200 and 3600 cm⁻¹, with its width and exact position being highly sensitive to the extent of hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the 2-methyl group would be found just below 3000 cm⁻¹. mdpi.com

The benzimidazole (B57391) ring itself contributes a complex pattern of vibrations. The C=N stretching of the imidazole (B134444) moiety typically appears in the 1620-1680 cm⁻¹ range. researchgate.net Aromatic C=C ring stretching vibrations are expected between 1400 and 1600 cm⁻¹. mdpi.com These assignments, predicted from established group frequencies and data from related benzimidazole structures, provide a vibrational fingerprint for the molecule. nist.govresearchgate.netresearchgate.net

Table 1: Predicted Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-O-H | O-H Stretch | 3200 - 3600 (Broad) |

| C≡N | C≡N Stretch | 2220 - 2260 (Sharp, Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 2970 |

| C=N (Imidazole) | C=N Stretch | 1620 - 1680 |

Investigation of Hydrogen Bonding Networks

The crystal structure and supramolecular assembly of this compound are expected to be heavily influenced by hydrogen bonding. khanacademy.org The N-hydroxy group is a potent hydrogen bond donor, while the imine nitrogen (N3) of the imidazole ring, the oxygen of the N-hydroxy group, and the nitrogen of the nitrile group are all potential hydrogen bond acceptors. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound and for elucidating its structure through controlled fragmentation. nih.gov For this compound (C₉H₇N₃O), the theoretical exact mass of the neutral molecule is 173.0589 Da. In positive-ion mode electrospray ionization (ESI), the molecule would be detected as the protonated species, [M+H]⁺, with a calculated exact mass of 174.0667 Da.

The fragmentation of the benzimidazole core under techniques like electron impact (EI) or collision-induced dissociation (CID) typically follows predictable pathways. researchgate.netmdpi.comjournalijdr.com For the title compound, several fragmentation routes can be postulated. A primary fragmentation event could be the loss of a hydroxyl radical (•OH, 17 Da) or a single oxygen atom (16 Da) from the N-hydroxy group. Subsequent fragmentation of the benzimidazole ring often involves the characteristic loss of hydrogen cyanide (HCN, 27 Da). scispace.com Other plausible fragmentation steps include the loss of a methyl radical (•CH₃, 15 Da) from the C2 position or cleavage of the imidazole ring. researchgate.net Analyzing the exact masses of these fragment ions allows for the unambiguous determination of their elemental compositions, providing strong evidence for the proposed fragmentation pathways. mdpi.com

Table 2: Predicted HRMS Fragments for this compound

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0667 | - |

| [M+H - O]⁺ | C₉H₈N₃⁺ | 158.0718 | O |

| [M+H - OH]⁺ | C₉H₇N₃⁺ | 157.0640 | •OH |

| [M+H - HCN]⁺ | C₈H₇N₂O⁺ | 147.0558 | HCN |

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is governed by the extended π-conjugated system of the benzimidazole ring. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding primarily to π→π* electronic transitions. sci-hub.boxnih.gov For comparison, the parent 2-methylbenzimidazole (B154957) exhibits absorption maxima around 245, 274, and 280 nm. sci-hub.box

The substituents on the benzimidazole ring—the N-hydroxy and the C6-carbonitrile groups—will modulate the energies of these transitions. The electron-withdrawing nature of the nitrile group and the electronic effects of the N-hydroxy group can cause shifts in the absorption maxima (λmax). For instance, the presence of a cyano group at the C-5 position in other 2-arylbenzimidazoles has been shown to influence the absorption spectrum. mdpi.com These transitions provide insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. semanticscholar.org

Table 3: Predicted UV-Visible Absorption Properties

| Electronic Transition | Chromophore | Predicted λmax Range (nm) |

|---|---|---|

| π→π* | Benzene (B151609) Ring | ~240 - 255 |

| π→π* | Benzimidazole System | ~270 - 290 |

Many benzimidazole derivatives are known to be fluorescent, making them useful as molecular probes and in materials science. tandfonline.comnih.gov The emission properties of this compound would be intrinsically linked to its electronic structure. Upon excitation into its absorption bands, the molecule is expected to exhibit fluorescence. The specific emission wavelength and quantum yield are highly dependent on the substituents and the solvent environment. researchgate.net

The presence of a hydroxy group on the benzimidazole scaffold can lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which often results in a large Stokes shift and dual emission. rsc.orgnih.gov While the 1-hydroxy substitution pattern of the title compound does not allow for the classic ESIPT mechanism seen in 2-(2'-hydroxyphenyl)benzimidazole, the N-hydroxy group is still expected to significantly influence the excited-state dynamics. rsc.org The electron-withdrawing nitrile group may also modulate the fluorescence properties. acs.org

Phosphorescence, which involves emission from a triplet excited state, is less common for benzimidazole derivatives in fluid solution at room temperature but can be observed in rigid matrices or at low temperatures. acs.org The introduction of specific functional groups can enhance spin-orbit coupling and promote intersystem crossing to the triplet state, potentially enabling phosphorescence. acs.org

Table 4: Potential Photoluminescence Properties

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Fluorescence | ||

| Emission Type | Singlet state (S₁→S₀) | Molecular structure, solvent polarity |

| Expected Emission | Blue to Green region | N-hydroxy and nitrile substituents |

| Stokes Shift | Moderate to Large | Excited-state relaxation pathways |

| Phosphorescence | ||

| Emission Type | Triplet state (T₁→S₀) | Spin-orbit coupling, rigid environment |

Theoretical and Computational Chemistry of 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile, these calculations can predict its geometry, electronic orbital energies, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimizing the molecular geometry of organic compounds. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the most stable conformation of the molecule. researchgate.netmdpi.com The optimization process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles.

Based on studies of related benzimidazole (B57391) derivatives, the optimized structure of this compound would be largely planar due to the fused ring system. The substituents—hydroxyl, methyl, and carbonitrile groups—would influence the local geometry. For instance, the C-C bond lengths within the benzene (B151609) ring are expected to be in the range of 1.38 to 1.40 Å, while the C-N bonds in the imidazole (B134444) ring would be around 1.32 to 1.39 Å. The bond lengths and angles of the substituent groups would also be determined, providing a complete three-dimensional model of the molecule.

Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C-C (benzene ring) | 1.38 - 1.40 Å |

| C-N (imidazole ring) | 1.32 - 1.39 Å |

| C-C≡N | ~1.45 Å |

| C≡N | ~1.16 Å |

| C-CH3 | ~1.51 Å |

| N-OH | ~1.38 Å |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.govdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the hydroxyl group, which are electron-donating. The LUMO, on the other hand, would likely be distributed over the imidazole ring and the electron-withdrawing carbonitrile group. The presence of the methyl group, an electron-donating group, would raise the HOMO energy level, while the carbonitrile group would lower the LUMO energy level. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

From these energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Predicted Electronic Properties for this compound (Based on Analogous Compounds)

| Property | Predicted Trend/Value |

|---|---|

| HOMO Energy | Relatively high (electron-donating groups) |

| LUMO Energy | Relatively low (electron-withdrawing group) |

| HOMO-LUMO Gap (ΔE) | Moderate to small, indicating potential reactivity |

| Ionization Potential (I ≈ -EHOMO) | Moderate |

| Electron Affinity (A ≈ -ELUMO) | Moderate |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also predict spectroscopic data, which is invaluable for the characterization of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.orgnih.gov For this compound, theoretical 1H and 13C NMR spectra can be generated. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the substituents. For instance, the protons and carbons of the benzene ring would show distinct signals depending on their proximity to the electron-withdrawing cyano group and the imidazole ring.

Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculations provide a predicted Infrared (IR) and Raman spectrum. The vibrational modes corresponding to the stretching and bending of specific bonds, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the carbonitrile group, and the various C-H and ring vibrations, can be identified. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the carbonitrile group. These would be the primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton of the imidazole ring, making them susceptible to interaction with nucleophiles. nih.gov

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For example, the reactivity of the hydroxyl or methyl groups in substitution reactions could be investigated. Computational methods can help to elucidate whether a reaction proceeds through a concerted or a stepwise mechanism and can predict the most favorable reaction pathway. Such studies are crucial for understanding the chemical behavior of the molecule and for designing synthetic routes.

Tautomerism and Isomerization Studies

Benzimidazole derivatives are known to exhibit tautomerism, which involves the migration of a proton. nih.gov For this compound, several tautomeric forms are possible. The most significant would be the prototropic tautomerism involving the N-H proton of the imidazole ring, which can migrate between the two nitrogen atoms. The relative stability of these tautomers can be determined by calculating their energies using DFT. The presence of the hydroxyl and carbonitrile substituents will influence the equilibrium position of this tautomerism.

Additionally, rotational isomers (conformers) may exist due to the rotation around single bonds, such as the C-N bond connecting the hydroxyl group. Computational studies can identify the different stable conformers and the energy barriers for their interconversion. Understanding the tautomeric and isomeric landscape is essential as different forms may exhibit distinct chemical and biological properties. researchgate.net

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of different solvents on molecular structures and energies.

In general, polar solvents are expected to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For this compound, if the N-oxide tautomer possesses a larger dipole moment than the N-hydroxy form, its population would be expected to increase in polar solvents like water or ethanol. Conversely, in nonpolar solvents such as hexane (B92381) or toluene, the less polar tautomer would likely be favored.

Research on other hydroxy-substituted benzimidazoles has demonstrated that a shift in the tautomeric equilibrium can be induced by changing the solvent. nih.gov For example, in some systems, the keto tautomer is stabilized in polar solvents. acs.org This is a critical consideration for understanding the behavior of the compound in different chemical environments.

The following table illustrates the hypothetical influence of solvent polarity on the tautomeric equilibrium constant (KT).

| Solvent | Dielectric Constant (ε) | Predicted KT ([N-oxide]/[N-hydroxy]) |

| Hexane | 1.88 | Lower value predicted |

| Dichloromethane | 8.93 | Intermediate value predicted |

| Ethanol | 24.55 | Higher value predicted |

| Water | 80.1 | Highest value predicted |

This table is for illustrative purposes and does not represent experimental data.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids. Non-Covalent Interaction (NCI) analysis, coupled with Reduced Density Gradient (RDG) plotting, is a powerful computational tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov

This method is based on the electron density and its derivatives. The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue. This allows for the identification and visualization of different types of non-covalent interactions.

For this compound, NCI analysis would be expected to reveal several key interactions:

Intramolecular hydrogen bonding: Potentially between the N-hydroxy group and the nitrogen atom of the imidazole ring.

Intermolecular hydrogen bonding: The N-hydroxy group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The cyano group can also participate as a hydrogen bond acceptor.

π-π stacking: The planar benzimidazole rings can stack on top of each other, stabilized by van der Waals forces.

While a specific NCI/RDG analysis for this molecule is not available, studies on other benzimidazole derivatives have successfully used this technique to elucidate their interaction patterns. nih.gov

Advanced Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation in a solvent box (e.g., water) could provide insights into:

Conformational flexibility: Although the benzimidazole core is rigid, the orientation of the hydroxyl proton and the interactions with surrounding solvent molecules can be dynamic.

Solvation structure: MD simulations can reveal the arrangement of solvent molecules around the solute, highlighting specific hydrogen bonding patterns.

Rotational dynamics: The rotation of the methyl group can also be studied.

MD simulations on related benzimidazole compounds have been used to investigate their stability in different environments and their interactions with other molecules. researchgate.netsemanticscholar.org These studies underscore the utility of MD in understanding the dynamic nature of this class of compounds at an atomistic level.

Research Applications and Potential Areas of Investigation for 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Ligand Design in Coordination Chemistry

The benzimidazole (B57391) scaffold is a well-established and privileged structure in the realm of coordination chemistry. The presence of multiple heteroatoms and an aromatic system allows for versatile coordination modes with a wide array of metal ions. The specific substitutions on 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile are poised to further enhance its capabilities as a ligand.

Metal Chelation Properties of the Benzimidazole-Hydroxy-Nitrile Scaffold

The 1-hydroxy group, which can exist in tautomeric equilibrium with its N-oxide form, introduces a highly effective coordination site. This N-oxide functionality is known to be a strong donor and can participate in the formation of stable chelate rings with metal ions. The nitrogen atom at the 3-position of the benzimidazole ring provides a second coordination site, enabling the molecule to act as a bidentate ligand.

The nitrile group at the 6-position, while generally a weaker coordinator than the N-oxide and imidazole (B134444) nitrogen, can also engage in metal binding, particularly with soft metal ions. This could lead to the formation of polynuclear complexes or coordination polymers. The methyl group at the 2-position can provide steric hindrance that may influence the geometry of the resulting metal complexes.

Potential Coordination Modes of this compound:

| Coordination Site 1 | Coordination Site 2 | Potential Metal Ions | Resulting Complex Type |

| 1-Hydroxy (N-Oxide) | N3-imidazole | Transition metals (e.g., Cu, Zn, Co, Ni) | Mononuclear chelate |

| 1-Hydroxy (N-Oxide) | 6-Nitrile | Soft metals (e.g., Ag, Pd) | Bridging ligand in polynuclear complexes |

| N3-imidazole | 6-Nitrile | Various transition metals | Can act as a bridging or chelating ligand |

Application in Catalysis (e.g., Transition Metal Catalysis for Organic Synthesis)

Metal complexes derived from benzimidazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the benzimidazole ring can be tuned by its substituents, which in turn influences the catalytic performance of the corresponding metal complex.

The electron-donating nature of the 1-hydroxy (N-oxide) group and the methyl group can increase the electron density on the metal center of a coordinated complex. This enhanced electron density can be beneficial for oxidative addition steps in catalytic cycles. Conversely, the electron-withdrawing nature of the nitrile group can modulate the electronic properties in the opposite direction, offering a handle to fine-tune the catalytic activity.

Potential Catalytic Applications:

Cross-coupling reactions: Palladium complexes of benzimidazole ligands are known to be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The specific electronic and steric profile of this compound could lead to catalysts with novel reactivity and selectivity.

Oxidation reactions: Manganese, iron, and cobalt complexes with benzimidazole-based ligands have been explored as catalysts for various oxidation reactions. The N-oxide functionality, in particular, can stabilize high-valent metal-oxo species, which are often key intermediates in oxidation catalysis.

Asymmetric catalysis: By introducing chiral moieties or utilizing the inherent chirality of certain metal complexes, this compound could be developed into a ligand for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Materials Science Applications

The rigid, planar structure of the benzimidazole core, combined with its functional groups capable of forming strong intermolecular interactions, makes this compound a promising candidate for the development of advanced materials.

Building Blocks for Polymeric and Supramolecular Architectures

The nitrile group is a versatile functional group in polymer chemistry. It can undergo polymerization reactions, such as cyclotrimerization to form triazine-based networks, or it can be hydrolyzed to carboxylic acids or amides, providing further sites for polymerization.

Furthermore, the hydrogen bonding capabilities of the 1-hydroxy group and the imidazole N-H (in the hydroxy tautomer), along with potential π-π stacking interactions of the benzimidazole rings, make this molecule an excellent building block for the construction of supramolecular assemblies. These self-assembled structures can exhibit interesting properties and functions, such as gelation, liquid crystallinity, and molecular recognition.

Investigation in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Sensors)

Benzimidazole derivatives are known to exhibit fluorescence and have been investigated for their use in optoelectronic devices. The extended π-system of the benzimidazole ring is responsible for its photophysical properties. The substituents on the ring can significantly impact the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

The electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups create a "push-pull" electronic structure, which is a common design strategy for enhancing fluorescence and creating materials with large Stokes shifts. This makes this compound a compelling candidate for:

Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host material in the emissive layer of OLEDs.

Fluorescent Sensors: The coordination of metal ions to the benzimidazole-hydroxy-nitrile scaffold can lead to changes in its fluorescence properties (e.g., "turn-on" or "turn-off" sensing), enabling the detection of specific metal ions. The nitrile group can also be a site for further functionalization to introduce specific recognition units for other analytes.

Advanced Chemical Probes for Mechanistic Studies

The unique combination of a metal-chelating unit and a spectroscopically active fluorophore in a single molecule makes this compound a promising platform for the development of advanced chemical probes. These probes can be used to study the roles of metal ions in biological systems or to elucidate the mechanisms of chemical reactions.

For instance, by tethering this molecule to a biologically active molecule, it could be used to track the localization and concentration of metal ions within cells. The changes in its fluorescence upon metal binding would provide a direct readout of the metal ion's environment. In chemical catalysis, such a probe could be incorporated into a catalytic system to monitor the coordination and release of metal ions during the catalytic cycle, providing valuable mechanistic insights.

Photophysical Applications as Fluorescent Labels or Sensors

While direct studies on the photophysical properties of this compound are not readily found in the surveyed literature, the broader class of 1-hydroxy-benzimidazole derivatives is known for its fluorescent properties. This fluorescence often arises from a process called excited-state intramolecular proton transfer (ESIPT). In this process, upon excitation by light, a proton is transferred from the hydroxyl group to the nitrogen atom of the imidazole ring. This creates an excited tautomer which then emits light (fluoresces) at a different wavelength, resulting in a large separation between the absorption and emission peaks (a large Stokes shift).

The presence of the nitrile (-CN) group, an electron-withdrawing group, on the benzimidazole ring could potentially influence the photophysical properties. It may affect the energy levels of the molecule and, consequently, the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

Table 1: Potential Photophysical Characteristics (Hypothetical)

| Property | Potential Characteristic | Rationale |

| Excitation Wavelength | UV-A to near-visible region | Based on typical benzimidazole chromophores. |

| Emission Wavelength | Blue to green region | Common for ESIPT-exhibiting hydroxy-benzimidazoles. |

| Stokes Shift | Large | A characteristic feature of the ESIPT mechanism. |

| Quantum Yield | Moderate to high | The rigid benzimidazole core can favor radiative decay. |

| Environmental Sensitivity | Possible | The nitrile group may interact with the local environment, affecting fluorescence. |

Further research would be necessary to experimentally determine these properties and to explore the potential of this compound as a fluorescent label for biomolecules or as a sensor for specific analytes.

Precursor in Complex Heterocyclic Synthesis

The chemical structure of this compound offers several reactive sites that could be exploited for the synthesis of more complex heterocyclic systems. The nitrile group is a versatile functional group that can undergo various transformations.

For instance, the nitrile group can be:

Hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions.

Reduced to a primary amine, providing a nucleophilic site for further reactions.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Undergo cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

The benzimidazole ring itself can also be a scaffold for further functionalization. The N-hydroxy group can be a site for alkylation or acylation, and the aromatic ring can undergo electrophilic substitution reactions, although the specific conditions would need to be determined.

Table 2: Potential Synthetic Transformations

| Reactive Site | Reagent/Condition | Potential Product |

| Nitrile (-CN) | Acid or base hydrolysis | 1-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid |

| Nitrile (-CN) | Reducing agents (e.g., LiAlH4) | (1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)methanamine |

| Nitrile (-CN) | Sodium azide (B81097) | 5-(1-Hydroxy-2-methyl-1H-benzimidazol-6-yl)tetrazole |

| N-Hydroxy (-OH) | Alkyl halide, base | 1-Alkoxy-2-methyl-1H-benzimidazole-6-carbonitrile |

These potential transformations highlight the utility of this compound as a building block for creating a library of more complex molecules with potential applications in drug discovery and materials science. However, specific experimental studies are required to validate these synthetic pathways.

Future Directions and Challenges in the Research of 1 Hydroxy 2 Methyl 1h Benzimidazole 6 Carbonitrile

Development of More Efficient and Eco-Friendly Synthetic Methodologies

The traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, toxic reagents, and lengthy procedures. ijarsct.co.inmdpi.com A primary future challenge lies in developing more sustainable and efficient methods for the synthesis of 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile.

Current and Future Approaches:

Green Catalysts: Research into the use of heterogeneous catalysts, such as metal nanoparticles (e.g., ZnO-NPs), is a promising avenue. nih.gov These catalysts can offer high yields, shorter reaction times, and the significant advantage of being recyclable. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. ijarsct.co.inresearchgate.net Exploring microwave-assisted protocols for the cyclization and N-oxidation steps in the synthesis of the target molecule could lead to more energy-efficient processes.

Solvent-Free Reactions: The development of solvent-free or "grinding" techniques presents another eco-friendly alternative, minimizing the use of volatile and often toxic organic solvents. rsc.org

Challenges to Overcome:

Catalyst Deactivation: For catalytic systems, catalyst deactivation over repeated cycles remains a challenge that needs to be addressed to ensure economic viability.

Substrate Specificity: The development of catalysts and reaction conditions that are highly specific for the synthesis of the 1-hydroxy-benzimidazole isomer over other potential side products is crucial.

Scalability: Laboratory-scale green methodologies need to be scalable for potential industrial applications without compromising efficiency and safety.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The presence of multiple functional groups—the N-hydroxy group, the nitrile group, and the benzimidazole core—in this compound offers a rich landscape for chemical modifications and the synthesis of novel derivatives.

Potential Derivatization Pathways:

N-Hydroxy Group: The N-hydroxy group can be a site for O-alkylation, O-acylation, or can participate in cycloaddition reactions, providing access to a wide range of new compounds with potentially altered biological or material properties.

Nitrile Group: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. Each of these derivatives would possess distinct chemical properties and potential applications.

Benzimidazole Ring: The benzimidazole ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Challenges and Research Questions:

Chemoselectivity: A key challenge will be to achieve selective reactions at one functional group without affecting the others. This will require careful selection of reagents and reaction conditions.

Reaction Mechanisms: A thorough investigation of the reaction mechanisms for the derivatization of this compound will be necessary to optimize reaction conditions and predict outcomes.

Library Synthesis: The development of efficient and reliable methods for the parallel synthesis of a library of derivatives will be important for systematic structure-activity relationship (SAR) studies.

Deeper Understanding of Electronic Structure and Photophysical Properties

Benzimidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. researchgate.netnih.gov The specific substitution pattern of this compound is expected to influence its electronic structure and, consequently, its absorption and emission characteristics.

Areas for Investigation:

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting the molecule's geometry, electronic transitions (HOMO-LUMO gap), and spectroscopic properties. nih.govnih.gov Such studies can provide insights into the effects of the substituents on the electronic distribution and photophysics.

Experimental Spectroscopy: A comprehensive experimental investigation of the compound's photophysical properties, including its absorption and fluorescence spectra, quantum yield, and excited-state lifetime in various solvents, is essential. researchgate.net

Structure-Property Relationships: By synthesizing and studying a series of related derivatives, it will be possible to establish clear structure-property relationships, which will guide the design of new molecules with tailored photophysical properties.

Key Challenges:

Accurate Predictions: While computational methods are powerful, achieving high accuracy in predicting photophysical properties can be challenging and often requires sophisticated theoretical models and significant computational resources.

Environmental Effects: The photophysical properties of benzimidazoles can be sensitive to the surrounding environment (e.g., solvent polarity, pH). A thorough understanding of these effects is necessary for practical applications.

Quenching Mechanisms: Investigating potential fluorescence quenching mechanisms will be important for designing highly emissive materials.

Integration into Advanced Functional Materials Systems

The anticipated electronic and photophysical properties of this compound make it a candidate for incorporation into advanced functional materials.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Fluorescent organic molecules are the core components of OLEDs. If this compound exhibits strong emission in the solid state, it could be explored as an emitter or host material.

Chemosensors: The benzimidazole core can act as a binding site for metal ions or other analytes. Changes in the photophysical properties upon binding could be exploited for the development of fluorescent chemosensors. nih.gov

Organic Semiconductors: The extended π-system of the benzimidazole ring suggests potential for charge transport. Derivatization could be used to tune its semiconductor properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Hurdles to Integration:

Solid-State Emission: Many fluorescent molecules suffer from aggregation-caused quenching in the solid state, which can limit their use in devices like OLEDs. Strategies to overcome this, such as the design of non-planar structures, will be important.

Device Fabrication: The successful integration of this compound into functional devices will require the development of suitable processing techniques and device architectures.

Stability: The long-term stability of the compound under operating conditions (e.g., exposure to light, heat, and electrical current) is a critical factor for practical applications.

Multidisciplinary Research Bridging Organic Chemistry with Materials Science and Theoretical Chemistry

The full potential of this compound can only be realized through a multidisciplinary research approach.

Synergistic Collaborations:

Organic Synthesis and Materials Science: Synthetic chemists will need to work closely with materials scientists to design and create molecules with properties tailored for specific applications.

Experimental and Theoretical Chemistry: A strong interplay between experimental measurements and theoretical calculations will be crucial for a deep understanding of the structure-property relationships and for guiding the design of new and improved materials.

Future Research Landscape:

The future research landscape for this compound will likely involve a cyclical process of design, synthesis, characterization, and application. Theoretical predictions will guide the synthesis of new derivatives, which will then be experimentally characterized to validate the theoretical models and to assess their potential for various applications. This collaborative and iterative approach will be key to advancing the science and technology based on this and related benzimidazole structures.

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxy-2-methyl-1H-benzimidazole-6-carbonitrile, and how can reaction yields be improved?

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine analogs with carbonyl-containing reagents. For this compound, a plausible route involves using a nitrile-substituted precursor under acidic or thermal conditions. Evidence from similar compounds suggests that microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile synthesis achieved 97% purity under optimized conditions) . Additionally, introducing hydroxyl and methyl groups may require protective group strategies to avoid side reactions. Monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of reagents (e.g., using 1.2–1.5 equivalents of methylating agents) can improve yields .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane or dichloromethane/methanol) is widely employed for benzimidazole derivatives. For polar functional groups like hydroxyl and nitrile, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase may enhance separation. Recrystallization from ethanol or acetone can further purify the compound, as demonstrated for structurally related 1H-benzimidazole-6-carbonitriles .

Q. How can the structure of this compound be confirmed experimentally?

Combine multiple analytical techniques:

- NMR : and NMR to identify protons and carbons adjacent to hydroxyl, methyl, and nitrile groups. For example, the nitrile carbon typically resonates at ~115 ppm in NMR .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, as seen in studies of 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol .

- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~3200–3400 cm (O-H stretch) confirm functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Benzimidazoles are generally stable at room temperature but sensitive to strong oxidizers and light. Store the compound in amber vials under inert gas (N) at 2–8°C. Decomposition products may include carbon oxides and nitrogen oxides, as observed in analogous nitrile-containing benzimidazoles . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Q. How can solubility challenges of this compound in aqueous media be addressed?

Use co-solvents like DMSO or ethanol (10–20% v/v) to enhance solubility. For biological assays, consider synthesizing water-soluble prodrugs (e.g., phosphate esters) or using cyclodextrin-based encapsulation, as employed for similar hydrophobic benzimidazoles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the hydroxyl group may act as a hydrogen bond donor, while the nitrile’s electron-withdrawing effect directs electrophilic attacks to the benzimidazole ring. Compare results with experimental data from analogs like 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile to validate predictions .

Q. How should contradictory antimicrobial activity data for benzimidazole derivatives be resolved?

Re-evaluate experimental design:

- Standardize inoculum size and growth media (e.g., Mueller-Hinton agar for bacteria).

- Use a control compound (e.g., ciprofloxacin) to validate assay conditions.

- Perform dose-response curves (IC) and assess membrane permeability via fluorescence assays. Contradictions may arise from variations in bacterial strain susceptibility or compound aggregation, as noted in studies of 1H-benzimidazole-2-yl derivatives .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Synthesize analogs with modified substituents (e.g., replacing hydroxyl with methoxy or varying methyl position). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate activity trends with steric/electronic parameters (Hammett constants) and molecular docking results .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Perform forced degradation studies:

- Acidic (0.1 M HCl, 60°C): Monitor hydrolysis of the nitrile to amide or carboxylic acid.

- Basic (0.1 M NaOH, 60°C): Check for ring-opening reactions.

- Use LC-MS to identify degradants, referencing pathways of 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile, which forms benzimidazoquinoxaline derivatives under basic conditions .

Q. How can regioselective functionalization of the benzimidazole core be achieved for derivatives like this compound?

Employ directing groups (e.g., hydroxyl) to control electrophilic substitution. For C-5 functionalization, use Pd-catalyzed C-H activation with ligands like 2,2,6,6-tetramethylheptane-3,5-dione. This approach succeeded in synthesizing 2-Ethyl-1H-benzimidazole-6-carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.